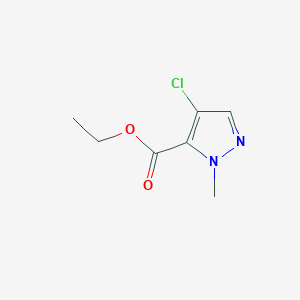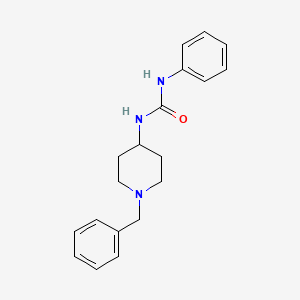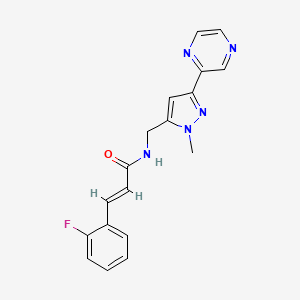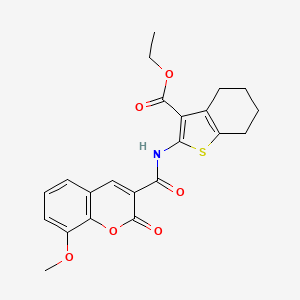
1-(4-((4-(Tetrahydrofuran-3-yl)-1,4-diazepan-1-yl)sulfonyl)phenyl)pyrrolidine-2,5-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-((4-(Tetrahydrofuran-3-yl)-1,4-diazepan-1-yl)sulfonyl)phenyl)pyrrolidine-2,5-dione is an organic compound featuring multiple functional groups, including a pyrrolidine-2,5-dione (a derivative of succinimide), a sulfonamide, and a tetrahydrofuran ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-((4-(Tetrahydrofuran-3-yl)-1,4-diazepan-1-yl)sulfonyl)phenyl)pyrrolidine-2,5-dione typically involves multiple steps, starting from readily available precursors. The general synthetic route involves:
Formation of Tetrahydrofuran Subunit: : Starting from an appropriate diol, a tetrahydrofuran ring is formed via intramolecular cyclization.
Construction of 1,4-Diazepane Ring: : The 1,4-diazepane moiety is typically formed through the cyclization of a diamine with a diacid.
Sulfonamide Formation: : The sulfonyl group is introduced via a reaction with sulfonyl chloride under basic conditions, attaching it to the diazepane ring.
Coupling with Phenyl and Pyrrolidine-2,5-dione: : The final compound is formed by coupling the sulfonylated diazepane with a phenyl group, followed by attachment to the pyrrolidine-2,5-dione unit.
Industrial Production Methods: Industrial production might leverage optimized synthesis routes that ensure high yield and purity. Methods such as catalytic hydrogenation, solvent-free conditions, and use of green chemistry principles can be employed to enhance efficiency and sustainability.
Analyse Chemischer Reaktionen
Types of Reactions: 1-(4-((4-(Tetrahydrofuran-3-yl)-1,4-diazepan-1-yl)sulfonyl)phenyl)pyrrolidine-2,5-dione undergoes several types of reactions, including:
Oxidation: : This compound can undergo oxidation reactions, especially at the tetrahydrofuran ring, leading to the formation of oxygenated derivatives.
Reduction: : The sulfonamide and ketone groups can be selectively reduced.
Oxidation: : Reagents like mCPBA (meta-Chloroperoxybenzoic acid) under mild conditions.
Reduction: : Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.
Substitution: : Conditions like Friedel-Crafts alkylation or acylation using AlCl₃ (aluminum chloride) as a catalyst.
Oxidation products include alcohols and ketones.
Reduction typically yields alcohols and hydrocarbons.
Wissenschaftliche Forschungsanwendungen
In Chemistry:
Catalysis: : This compound can act as a ligand in transition metal catalysis.
Synthetic Intermediate: : Used as an intermediate in the synthesis of complex organic molecules.
Enzyme Inhibition: : Potential inhibitor for specific enzymes, given its structural complexity.
Molecular Probes: : Useful in the development of probes for biological imaging and diagnostics.
Pharmaceutical Development: : Exploration as a lead compound for new drugs, particularly targeting specific enzymes or receptors.
Drug Delivery: : Potential application in the design of drug delivery systems.
Material Science: : Used in the design of novel polymers and materials with specific properties.
Chemical Manufacturing: : Employed in the synthesis of high-value chemicals and materials.
Wirkmechanismus
The compound exerts its effects through various molecular mechanisms. The sulfonamide group often interacts with biological targets, such as enzymes or receptors, inhibiting their activity. The diazepane ring can enhance binding affinity due to its conformational flexibility, allowing for optimal interaction with molecular targets. Pathways involved may include enzyme inhibition, receptor modulation, and disruption of molecular signaling pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds:
1-(4-(Methanesulfonyl)phenyl)pyrrolidine-2,5-dione: : Lacks the tetrahydrofuran and diazepane rings, making it less complex.
4-(1,4-Diazepan-1-ylsulfonyl)phenylboronic acid: : Shares the diazepane sulfonamide but differs in other functional groups.
Tetrahydrofuran-3-carboxylic acid: : Similar tetrahydrofuran ring but lacks the additional complexity of the sulfonamide and diazepane groups.
Highlighting Uniqueness: 1-(4-((4-(Tetrahydrofuran-3-yl)-1,4-diazepan-1-yl)sulfonyl)phenyl)pyrrolidine-2,5-dione is unique due to the combination of tetrahydrofuran, diazepane, and sulfonamide groups in a single molecule. This structural complexity allows it to engage in diverse chemical reactions and interactions, providing a multifaceted tool for scientific research and industrial applications.
Eigenschaften
IUPAC Name |
1-[4-[[4-(oxolan-3-yl)-1,4-diazepan-1-yl]sulfonyl]phenyl]pyrrolidine-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N3O5S/c23-18-6-7-19(24)22(18)15-2-4-17(5-3-15)28(25,26)21-10-1-9-20(11-12-21)16-8-13-27-14-16/h2-5,16H,1,6-14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APWIUFIECVZBLK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN(C1)S(=O)(=O)C2=CC=C(C=C2)N3C(=O)CCC3=O)C4CCOC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![4,4'-[(6-Methylpyrimidine-2,4-diyl)bis(sulfanediylmethanediyl)]dibenzonitrile](/img/structure/B2697410.png)
![1-[(2-nitrophenyl)sulfonyl]-1H-pyrazole](/img/structure/B2697411.png)




![{[(2-METHYLPHENYL)METHYL]CARBAMOYL}METHYL 2-CHLORO-4-FLUOROBENZOATE](/img/structure/B2697422.png)


![Ethyl 4-{16,18-dioxo-17-azapentacyclo[6.6.5.0^{2,7}.0^{9,14}.0^{15,19}]nonadeca-2(7),3,5,9(14),10,12-hexaen-17-yl}benzoate](/img/structure/B2697427.png)


![N-(3-fluorophenyl)-2-({6-[(4-fluorophenyl)methyl]-4-oxo-3H,4H,5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B2697430.png)
![2-[3-(azepane-1-sulfonyl)-2-oxo-1,2-dihydropyridin-1-yl]-N-(2-methylphenyl)acetamide](/img/structure/B2697431.png)
